N-(3-Methylbutyl)cyclohexylamine
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Overview
Description
N-(3-Methylbutyl)cyclohexylamine is an organic compound with the molecular formula C11H23N and a molecular weight of 169.3070 . It is a secondary amine, where the cyclohexyl group is bonded to the nitrogen atom, and the nitrogen atom is further bonded to a 3-methylbutyl group. This compound is also known by its IUPAC name, Cyclohexanamine, N-(3-methylbutyl)- .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-Methylbutyl)cyclohexylamine can be synthesized through the alkylation of cyclohexylamine with 3-methylbutyl halides under basic conditions. The reaction typically involves the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclohexylamine, followed by the addition of the 3-methylbutyl halide .
Industrial Production Methods
Industrial production of this compound may involve the hydrogenation of aniline derivatives in the presence of cobalt or nickel-based catalysts. This method is efficient and scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylbutyl)cyclohexylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones under specific conditions.
Reduction: It can be reduced to form primary amines or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Molecular oxygen or other oxidizing agents such as potassium permanganate can be used.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is commonly used.
Substitution: Alkyl halides or acyl chlorides are typical reagents for substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone oxime and cyclohexanone.
Reduction: Primary amines and other reduced forms.
Substitution: Various N-substituted cyclohexylamines.
Scientific Research Applications
N-(3-Methylbutyl)cyclohexylamine has several applications in scientific research:
Biology: The compound can be used in the study of amine metabolism and enzyme interactions.
Mechanism of Action
The mechanism of action of N-(3-Methylbutyl)cyclohexylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on enzymes or receptors, thereby modulating their activity. The pathways involved may include the activation or inhibition of enzymatic reactions, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: An aliphatic amine with a similar structure but without the 3-methylbutyl group.
N-Methylcyclohexylamine: A secondary amine with a methyl group instead of the 3-methylbutyl group.
N-Ethylcyclohexylamine: A secondary amine with an ethyl group instead of the 3-methylbutyl group.
Uniqueness
N-(3-Methylbutyl)cyclohexylamine is unique due to the presence of the 3-methylbutyl group, which imparts distinct chemical and physical properties. This structural variation can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for specific applications .
Properties
CAS No. |
30249-25-3 |
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Molecular Formula |
C11H23N |
Molecular Weight |
169.31 g/mol |
IUPAC Name |
N-(3-methylbutyl)cyclohexanamine |
InChI |
InChI=1S/C11H23N/c1-10(2)8-9-12-11-6-4-3-5-7-11/h10-12H,3-9H2,1-2H3 |
InChI Key |
GZYFSWISUVSJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCNC1CCCCC1 |
Origin of Product |
United States |
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